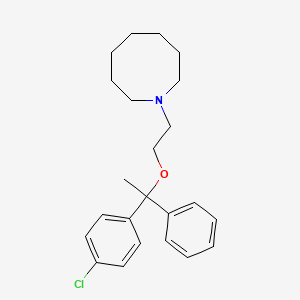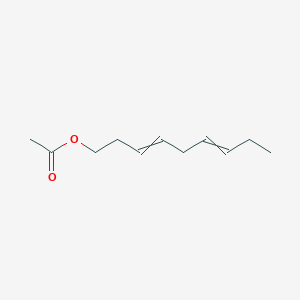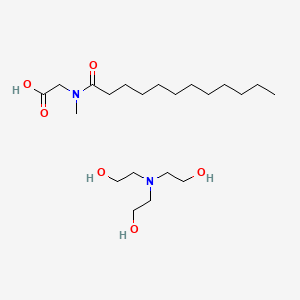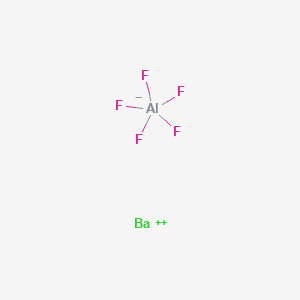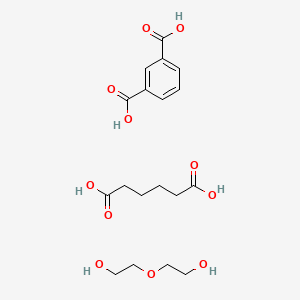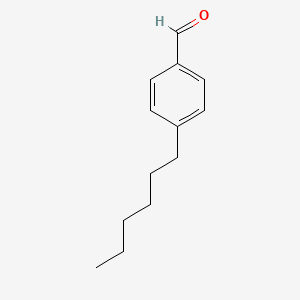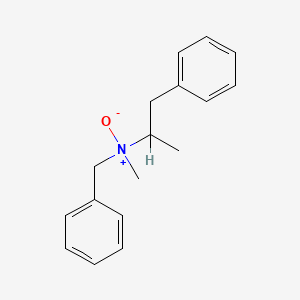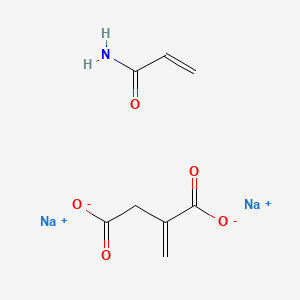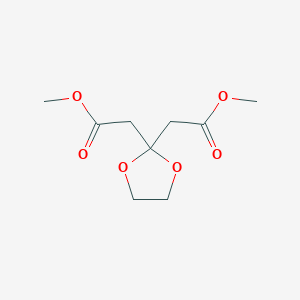
Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
概要
説明
Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate is a useful research compound. Its molecular formula is C9H14O6 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22081. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Olfactory Properties
- Synthesis from Dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate : Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate has been used in the synthesis of compounds with marine, spicy-vanillic odor. These compounds were obtained by a series of reactions including isomerization, Dieckmann condensation, saponification, and decarboxylation (Kraft, Popaj, Müller, & Schär, 2010).
Chiroptical Studies
- Study of Cryptochirality : This compound was connected to pyrene moieties to study cryptochirality. The chiroptical properties were revealed in the photoexcited state by circularly polarised luminescence signals (Amako et al., 2015).
Reaction Analysis
- Scission Analysis with Acetyl Chloride : The reaction of this compound with acetyl chloride was studied, revealing insights into the structural course of the reaction and the formation of chloropropylacetates (Atavin et al., 1967).
Hemiothoesters Studies
- Generation and Characterisation : It played a role in the detection of dimethyl hemiorthoformate, an intermediate in the hydrolysis of related compounds, providing insights into the behavior of these compounds (Capon & Grieve, 1980).
Asymmetric Catalysis
Catalysis in Asymmetric Reactions : This compound has been used in the synthesis of homochiral pyridyl, bipyridyl, and phosphino derivatives for metal-catalyzed asymmetric reactions (Chelucci et al., 1996).
Dirhodium(II)-Catalyzed Reactions : Its derivatives underwent dirhodium(II)-catalyzed reactions with aryl aldehydes, demonstrating diastereocontrol in certain reactions and producing diastereoisomers (Doyle et al., 1997).
Organic Synthesis
Synthesis of 1,3-Dioxolanes : The compound facilitated the synthesis of various 1,3-dioxolanes, showcasing its utility in organic synthesis processes (Adams, Barnard, & Brosius, 1999).
Antileukemic Activity : It was used in the synthesis of compounds showing in vivo antileukemia activity, demonstrating its potential in medical research (Anderson & Corey, 1977).
Intermediates in Synthesis of Chrysanthemic Acid : Served as an intermediate in the synthesis of chrysanthemic acid, a compound with significant applications in chemistry (Baudoux et al., 1998).
特性
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-12-7(10)5-9(6-8(11)13-2)14-3-4-15-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAUHOGCZGDDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(OCCO1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281593 | |
| Record name | Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6506-31-6 | |
| Record name | 2,2-Dimethyl 1,3-dioxolane-2,2-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6506-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 22081 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6506-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
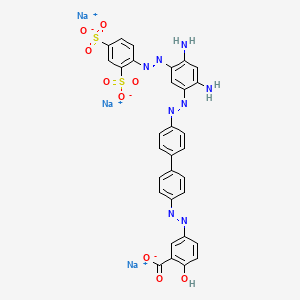
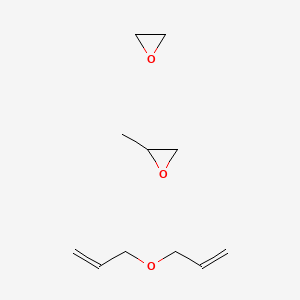
![Benzene, [2-(cyclohexyloxy)ethyl]-](/img/structure/B1618771.png)
